molecular formula C22H27NO4 B11629785 Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate

Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B11629785
M. Wt: 369.5 g/mol
InChI Key: WGSMWZRQTBRILC-UHFFFAOYSA-N
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Description

BUTYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a benzoate moiety, which is further substituted with a 2-(2,3,6-trimethylphenoxy)acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves the esterification of 3-[2-(2,3,6-trimethylphenoxy)acetamido]benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product. The use of microreactors has been shown to improve the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides.

Scientific Research Applications

BUTYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    BUTYL 4-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a different substitution pattern on the benzoate moiety.

    ETHYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with an ethyl group instead of a butyl group.

    METHYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: BUTYL 3-[2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of a butyl group, which can influence its hydrophobicity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

butyl 3-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H27NO4/c1-5-6-12-26-22(25)18-8-7-9-19(13-18)23-20(24)14-27-21-16(3)11-10-15(2)17(21)4/h7-11,13H,5-6,12,14H2,1-4H3,(H,23,24)

InChI Key

WGSMWZRQTBRILC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C

Origin of Product

United States

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